molecular formula C9H11ClN2O4S B11483508 4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid

4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid

Cat. No.: B11483508
M. Wt: 278.71 g/mol
InChI Key: XGOQISLRJMVNJK-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a dimethylamino group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as copper chloride, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques, such as flow chemistry, can enhance the efficiency and scalability of the synthesis. Additionally, purification methods, such as crystallization and distillation, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide with similar structural features but different applications.

    4-Chloro-2-nitroaniline: Used in the synthesis of dyes and pigments.

    4-Chloro-2,5-dimethoxyaniline: An intermediate in the production of organic pigments.

Uniqueness

4-Chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C9H11ClN2O4S/c1-12(2)7-4-6(10)8(17(11,15)16)3-5(7)9(13)14/h3-4H,1-2H3,(H,13,14)(H2,11,15,16)

InChI Key

XGOQISLRJMVNJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl

Origin of Product

United States

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